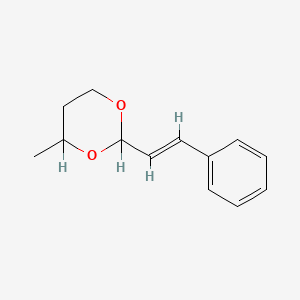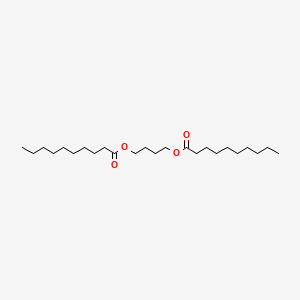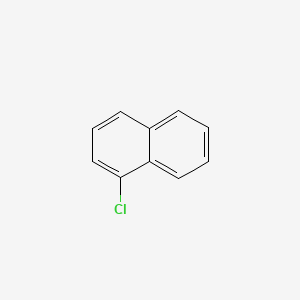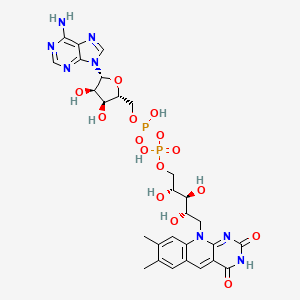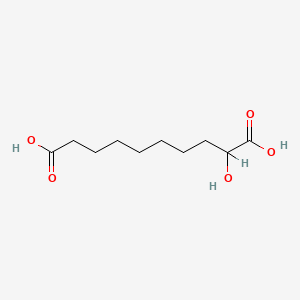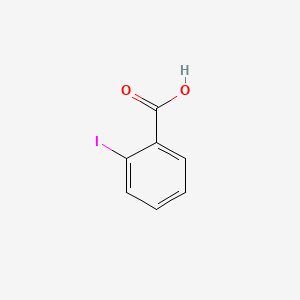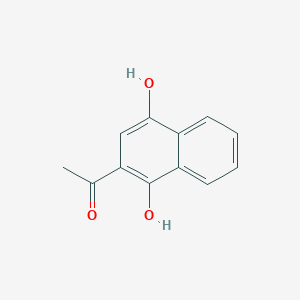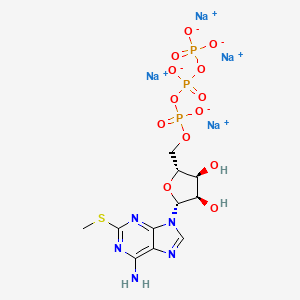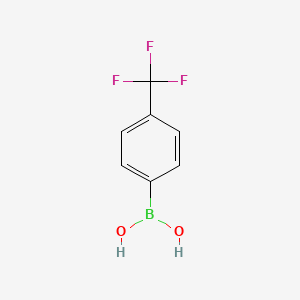
4-(三氟甲基)苯硼酸
概述
描述
4-(Trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O2 . It is a derivative of phenylboronic acid where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
科学研究应用
Chemistry: 4-(Trifluoromethyl)phenylboronic acid is extensively used in organic synthesis for the formation of complex molecules. It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new therapeutic agents .
Industry: In the industrial sector, 4-(trifluoromethyl)phenylboronic acid is used in the production of polymers, electronic materials, and specialty chemicals. Its unique reactivity and stability make it suitable for various applications .
作用机制
The mechanism of action of 4-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-(trifluoromethyl)benzene with a boronic ester in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and yields the desired boronic acid .
Industrial Production Methods: In industrial settings, the production of 4-(trifluoromethyl)phenylboronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Palladium-Catalyzed Direct Arylation: This reaction involves the direct arylation of heteroarenes using the boronic acid as a coupling partner.
Oxidative Heck Reaction: This reaction couples the boronic acid with alkenes in the presence of a palladium catalyst and an oxidant.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in these reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products:
Aryl-Aryl Coupling Products: Formed in Suzuki-Miyaura reactions.
Aryl-Heteroaryl Coupling Products: Formed in direct arylation reactions.
Aryl-Alkene Coupling Products: Formed in oxidative Heck reactions.
相似化合物的比较
Similar Compounds:
Phenylboronic Acid: Lacks the trifluoromethyl group, making it less reactive in certain cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different electronic properties.
4-Fluorophenylboronic Acid: Contains a fluorine atom instead of a trifluoromethyl group, resulting in different reactivity.
Uniqueness: 4-(Trifluoromethyl)phenylboronic acid is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFIOZYDASRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370278 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128796-39-4 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?
A1: 4-(Trifluoromethyl)phenylboronic acid (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []
Q2: How does 4TP improve the performance of LNMO cathodes?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []
Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?
A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []
Q4: Are there any structural characterizations of 4TP or its complexes available?
A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []
Q5: Does 4TP have any impact on the anode performance in batteries?
A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

